Octinoxate

Descripción

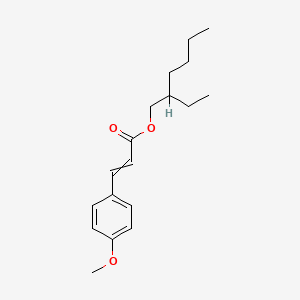

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethylhexyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-4-6-7-15(5-2)14-21-18(19)13-10-16-8-11-17(20-3)12-9-16/h8-13,15H,4-7,14H2,1-3H3/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGZDTIWKVFICR-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(CC)COC(=O)/C=C/C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20378 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047205 | |

| Record name | 2-Ethylhexyl trans-4-methoxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-ethylhexyl p-methoxycinnamate is a colorless to pale yellow viscous liquid. (NTP, 1992), Colorless to pale yellow liquid; [CAMEO] Pale yellow liquid; [MSDSonline] | |

| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20378 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octinoxate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

388 to 392 °F at 3 mmHg (NTP, 1992), 185-195°C at 1mbar, 382 °C at 760 mm Hg, Boiling point = 185-195 °C at 1 mbar and 140-150 °C at 0.1 mbar | |

| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20378 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octinoxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OCTINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 81 °F (NTP, 1992), <0.1 g/100 mL at 27°C, In water, 0.22 to 0.75 mg/L at 21 °C; 0.041 mg/L at 24 °C and pH 7.1, In water, 0.2 mg/L at 20 °C, Miscible in alcohols, propylene glycol monomyristate, and various oils | |

| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20378 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octinoxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OCTINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.01 to 1.02 at 68 °F (NTP, 1992), Specific gravity = 1.01 - 1.02 | |

| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20378 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000014 [mmHg] | |

| Record name | Octinoxate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Pale yellow liquid, Colorless to light yellow viscous liquid | |

CAS No. |

5466-77-3, 83834-59-7 | |

| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20378 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexyl trans-4-methoxycinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83834-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octinoxate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083834597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octinoxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Parsol MCX | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylhexyl trans-4-methoxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTINOXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y5P7MUD51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OCTINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

less than -13 °F (NTP, 1992), -25°C, -68.3 °C using OECD Guideline 102 (Melting point/Melting Range) | |

| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20378 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octinoxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OCTINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Occurrence and Distribution Dynamics of Octinoxate

Spatiotemporal Distribution Patterns of Octinoxate in Aquatic Ecosystems

The distribution of this compound in aquatic environments is influenced by its usage patterns, its physical and chemical properties, and the characteristics of the specific water body. Studies have detected this compound in various aquatic settings globally. researchgate.net

Freshwater Systems: Rivers, Lakes, and Reservoirs

This compound enters freshwater systems primarily through the discharge of treated and untreated domestic sewage and industrial effluents, as well as through direct wash-off from individuals during recreational activities. researchgate.netnih.gov Research indicates that this exposure pathway is relevant for this compound in freshwater receiving waters. nih.gov

Modeled this compound concentrations in U.S. river segments, based on down-the-drain emissions, show a distribution across various concentration ranges. nih.gov While predicted environmental concentrations (PECs) can be higher than measured environmental concentrations (MECs), assessments suggest that adverse environmental effects in freshwater environments due to down-the-drain release of this compound are considered unlikely, with a substantial margin of safety between predicted concentrations and the predicted no-effect concentration (PNEC) of 1 µg/L. nih.gov

Measured environmental concentrations of this compound in global surface waters (including rivers and lakes) show a range of values. nih.gov

Table 1: Modeled and Measured this compound Concentrations in Freshwater (µg/L)

| Metric | 5th Percentile | 25th Percentile | Median | 75th Percentile | 95th Percentile |

| U.S. Predicted Environmental (Modeled) nih.gov | - | - | - | - | - |

| Global Surface Water (Measured) nih.gov | - | 0.004 | 0.004 | 0.04 | 0.04 |

Studies are ongoing to understand the effects of sunscreen chemicals like this compound in different types of aquatic ecosystems, including Canadian lakes. natureconservancy.ca There is concern that these chemicals could have similar effects in lakes as observed in marine environments. natureconservancy.ca

Marine Environments: Coastal Waters, Coral Reefs, and Open Ocean

This compound is a commonly detected UV filter in marine matrices, including seawater. researchgate.net It reaches coastal waters through direct wash-off from swimmers and indirectly from wastewater treatment plant effluents. icriforum.org Concentrations of this compound in coastal surface waters have been reported, with variability depending on the location and usage intensity. icriforum.org For instance, in surface waters of Folly Bay, concentrations of this compound ranged from 30 to 264 ng L⁻¹. icriforum.org

This compound has been identified as a chemical that can contribute to coral bleaching and is considered toxic to some marine bacteria, potentially inducing bacterial growth inhibition. lumaractive.comresearchgate.net Due to concerns about its impact on coral reefs, some regions, such as Hawaii, have implemented bans on sunscreens containing this compound. researchgate.netmauioceancenter.com

While this compound is detected in marine environments, quantifiable levels were not recorded in surface seawater or coral tissues in a study of sites in Oahu, Hawaii, although it was found in sediment. researchgate.net This highlights potential differences in distribution and accumulation across different marine compartments.

Sediment and Benthic Accumulation of this compound

Organic UV filters, including this compound, have been observed to accumulate in sediments. nih.gov Elevated concentrations of this compound on suspended sediments indicate the potential for these UV filters to distribute to sediments. nih.gov

Studies have measured this compound concentrations in marine sediments. In South Korea, this compound was one of the predominant UV filters detected in marine sediment. researchgate.net In a study in Oahu, Hawaii, while this compound was not found in seawater or coral tissue, it was measured in sediment at several sites, with concentrations ranging from 5 to 12.7 ng g⁻¹ dry weight. researchgate.net

Table 2: this compound Concentrations in Sediment (ng/g dry weight)

| Location | Concentration Range (ng/g dw) |

| Oahu, Hawaii researchgate.net | 5 - 12.7 |

| South Korea researchgate.net | Detected (Predominant UV) |

Accumulation in sediment is influenced by the sorption of these compounds to environmental solids. nih.gov The dynamics of sediment accumulation in benthic layers can be complex, influenced by factors such as tidal mixing and sediment-induced stratification. ecnu.edu.cn While studies have examined the sorption of other UV filters to freshwater sediments, further targeted investigations are needed to fully understand the biodegradation profile of this compound under natural conditions, including in sediment. nih.gov

This compound Presence in Terrestrial Environments

This compound's presence in terrestrial environments is primarily linked to human activities, particularly those involving the application of wastewater-derived materials to land.

Agricultural Soils and Runoff Contamination

Contamination of soil by this compound can occur through the incorporation of treated sewage sludge into cultivated soils, the use of wastewater for irrigation, and the leaching of contaminated soils. researchgate.net Agricultural runoff, which includes water flowing from farm fields after irrigation, rain, or melted snow, can contain various pollutants, including chemicals, and can lead to the contamination of water sources. buschsystems.com While the search results discuss pesticides and other contaminants in agricultural runoff and soils, specific detailed research findings on the concentrations and distribution dynamics of this compound solely within agricultural soils and the resulting runoff contamination were not extensively provided. However, the pathways for contamination via sewage sludge and wastewater irrigation are identified. researchgate.net

Urban and Wastewater-Impacted Terrestrial Matrices

This compound is a component of personal care products that are released down the drain through washing and rinsing. nih.gov This leads to its presence in wastewater. researchgate.netresearchgate.netresearchgate.net Wastewater treatment plants (WWTPs) receive urban wastewater containing these compounds. researchgate.netresearchgate.net While WWTPs can remove a significant percentage of this compound, a remaining fraction can be released in the effluent. nih.govresearchgate.net

Studies have detected this compound in wastewater influent and effluent. researchgate.net Measured concentrations of this compound in wastewater influent have been reported. researchgate.net

Table 3: this compound Concentrations in Wastewater (ng/L)

| Matrix | Concentration Range (ng/L) |

| Influent (Italy) researchgate.net | 23 - 68 |

This compound has also been identified in biosolids from sewage treatment plants, which are sometimes destined for fertilization, indicating a potential route for terrestrial contamination. researchgate.net Concentrations of this compound in treated sewage sludge have been reported. researchgate.net

Table 4: this compound Concentrations in Sewage Sludge (µg/L)

| Matrix | Concentration Range (µg/L) |

| Treated Sludge researchgate.net | 10 - 1000 |

| Raw Sludge researchgate.net | 30 - 4840 |

Furthermore, wastewater-derived chemicals, including this compound, can become aerosolized and detected in coastal aerosols, representing an understudied exposure pathway in coastal terrestrial environments. nih.gov The mass of airborne this compound in coastal areas impacted by wastewater discharge may be comparable to other airborne pollutants. nih.gov

Atmospheric Transport and Deposition Pathways of this compound

Atmospheric transport can play a role in the distribution of organic contaminants. Substances can be transported with air currents, and particles can undergo gravitational settling. Wet and dry deposition processes remove particles and gases from the atmosphere, leading to their deposition on the ground or water surfaces. univie.ac.at

For this compound, particulate-phase this compound is subject to removal from the atmosphere through wet or dry deposition. nih.gov While atmospheric transport is a known pathway for various pollutants, specific detailed research focusing solely on the atmospheric transport and deposition pathways of this compound is limited in the provided search results. However, the potential for airborne transport of chemicals, including those associated with sea spray aerosols, highlights a possible, though not extensively studied in this context, route for distribution to coastal and potentially more remote areas. researchgate.net

Bioaccumulation and Biomagnification Potential of this compound Across Trophic Levels

Bioaccumulation is the process by which a chemical accumulates in an organism through all routes of exposure (e.g., contaminated food, water, sediment, air). nih.govvedantu.com Bioconcentration is a specific type of bioaccumulation where the concentration of a chemical in an organism's tissues becomes higher than the concentration in the surrounding medium (water, air, soil). nih.govvedantu.com Biomagnification, or trophic magnification, is the increase in concentration of a chemical at successively higher trophic levels in a food chain. nih.govvedantu.com

Studies on the bioaccumulation potential of this compound indicate a low to moderate potential. upenn.edunih.gov Laboratory-based bioconcentration factors (BCFs) for this compound in rainbow trout have been reported in the range of 175–1,050 L/kg. nih.govnih.gov These values are notably lower than those predicted solely based on octanol-water partition coefficients (log Kow), suggesting that biotransformation within the organism likely occurs and reduces accumulation. nih.govnih.gov

Despite the relatively low BCFs, this compound has been detected in the tissues of various aquatic organisms, including fish, mussels, and dolphins, as well as in corals. nih.govresearchgate.netreefrelief.orgresearchgate.net Measured concentrations in fish collected from the field have reached up to 241.7 ng/g. nih.gov In mussels, a single high concentration of 1,765 ng/g was recorded, although this might have been influenced by gut contents. nih.gov this compound has also been detected in dolphin species. nih.gov

Aquatic Food Webs

In aquatic food webs, the presence of this compound has been documented in various organisms across different trophic levels. It has been detected in fish species worldwide. sci-hub.se Studies in South Korea identified this compound as one of the predominant UV filters in marine sediment, seawater, and biota. researchgate.net

While laboratory studies on fish like rainbow trout show biotransformation of this compound, leading to lower BCFs than predicted by log Kow, the detection of this compound in wild fish and other marine organisms indicates uptake and presence within aquatic food chains. nih.govnih.gov Field-derived biomagnification factors (BMFs) for this compound, comparing concentrations in freshwater fish and their invertebrate prey, have ranged from 0.6 to 1.5 kg lipid/kg lipid. nih.gov A field-derived BMF of 1.1 kg lipid/kg lipid was reported based on concentrations in marine fish. nih.gov These field observations suggest some degree of transfer through the aquatic food chain, although laboratory-derived BMFs can be significantly lower, highlighting the complexity of assessing biomagnification in natural environments. nih.gov

This compound has also been found in commercialized seafood from the European Union, including bivalves, fish, and crustaceans, although typically at levels considered well below those estimated to cause adverse effects. karger.comresearchgate.net Detection in oysters from Chesapeake Bay further illustrates its presence in aquatic organisms consumed by other species, including humans. karger.com

Terrestrial Food Chains

The transfer of contaminants from aquatic to terrestrial ecosystems can occur when terrestrial predators consume aquatic organisms. nih.gov UV filters have been detected in the tissues of birds of prey, suggesting a route of exposure through their diet which may include contaminated aquatic animals. nih.gov

While the provided search results extensively cover the occurrence and bioaccumulation of this compound in aquatic environments and organisms, specific detailed research on the presence and biomagnification of this compound within entirely terrestrial food chains is limited. However, the principles of bioaccumulation and biomagnification can apply to terrestrial ecosystems. Chemicals with certain properties, such as high octanol-air partition coefficients (KOA) and octanol-water partition coefficients (KOW), have the potential to biomagnify in terrestrial organisms like mammals and birds. sfu.ca

Although direct empirical data on this compound biomagnification in terrestrial food chains were not prominently found, the detection of UV filters in birds of prey that likely consume aquatic prey suggests a potential for transfer across ecosystem boundaries and subsequent accumulation in terrestrial predators. Further research is needed to specifically investigate the dynamics of this compound within purely terrestrial food webs.

Environmental Fate and Transformation Pathways of Octinoxate

Photolytic Degradation Mechanisms of Octinoxate in Environmental Matrices

Photolytic degradation is a significant transformation pathway for this compound in sunlit environments. This process can occur directly through the absorption of UV light by the this compound molecule or indirectly through reactions with reactive oxygen species generated in the environment.

Direct Photolysis under Simulated and Natural Sunlight Conditions

This compound absorbs UVB radiation, which can lead to its photodegradation patsnap.com. The primary photodegradation mechanism for trans-octinoxate, the dominant isomer in commercial products, is trans-cis isomerization under UV irradiation researchgate.netchemrxiv.org. This isomerization reduces the molecule's efficacy as a UVB filter researchgate.net.

Studies have shown that this compound is not stable upon exposure to light, both in solution and in sunscreen lotions, leading to a decrease in photoprotection chemrxiv.orgresearchgate.net. In the absence of other sunscreen agents, trans-cis isomerization is considered the prevailing photodegradation mechanism in various solvents, including water and cyclohexane (B81311) chemrxiv.orgresearchgate.net. However, in sunscreen formulations containing other UV filters like avobenzone (B1665848) and oxybenzone (B1678072), the photolysis of this compound can predominate over photoisomerization, producing free radicals annmariegianni.comresearchgate.netresearchgate.netbioone.org.

Research indicates that this compound degrades rapidly in thin films or suspended colloids but minimally in solution acs.orgnih.gov. Upon exposure to sunlight, this compound degrades into photoproducts with less UV-absorbing ability annmariegianni.com. Photoproducts identified from this compound photolysis include 4-methoxybenzaldehyde (B44291) (4-MBA) and 2-ethylhexanol (2-EH), along with two major stable cyclodimers: δ-truxinate and α-truxillate researchgate.net. These photoproducts can exhibit varying levels of cellular toxicity, with some potentially being more toxic than the parent compound researchgate.net.

Indirect Photolysis via Reactive Oxygen Species

Indirect photolysis involves the degradation of this compound through reactions with reactive oxygen species (ROS) generated in the environment, such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH) nih.govmdpi.com. These ROS can be produced through the photosensitization of other substances present in the water column, such as dissolved organic matter (DOM) or other inorganic compounds nih.govmdpi.com.

The co-presence of this compound and other compounds, such as avobenzone, can induce ROS production and lead to the photodegradation of both UV filters researchgate.netresearchgate.net. Aggregation of this compound molecules can also result in complex photochemistry capable of generating ROS researchgate.net. While this compound and its photoproducts, including cyclodimers and 4-methoxybenzaldehyde, can sensitize singlet oxygen and lead to ROS formation, this mechanism requires further exploration researchgate.net.

Indirect photolysis is typically modeled as a second-order kinetic process, involving the reaction of the target compound with the reactive species mdpi.com.

Biodegradation and Biotransformation of this compound

Biodegradation and biotransformation by microorganisms can contribute to the removal of this compound from the environment. These processes involve the metabolic capabilities of microbes to break down or modify the chemical structure of this compound.

Microbial Degradation in Water and Sediment

Studies on the biodegradation of organic UV filters, including this compound, in various environmental matrices like water and sediment are ongoing acs.orgnih.gov. While some studies suggest that direct photolysis is the main pathway for this compound degradation in sunlit surface waters, the role of microbial degradation is also being investigated researchgate.net.

Research indicates that this compound is insoluble in water wikipedia.org. This property, along with its chemical structure, can influence its bioavailability and susceptibility to microbial degradation. Some studies on other UV filters with similar properties, like octocrylene (B1203250), have shown biotransformation in sediment conditions despite being nonbiodegradable in wastewater nih.gov. Abundant microbes present in sediment could actively biodegrade organic UV filters researchgate.net.

Data on the specific rates and extent of this compound biodegradation in different aquatic and sediment environments are still developing. However, the presence of this compound in wastewater treatment plant effluent suggests that conventional treatment methods are not highly effective at removing it medicalnewstoday.comacs.org.

Enzymatic Transformation Pathways in Environmental Microorganisms

Microorganisms possess diverse enzyme systems capable of transforming organic compounds frontiersin.orginflibnet.ac.in. Microbial biotransformation involves harnessing these enzymes to catalyze the conversion of organic compounds into structurally related products inflibnet.ac.in. This can involve a limited number of enzymatic reactions inflibnet.ac.in.

While specific enzymatic transformation pathways for this compound in environmental microorganisms are not extensively detailed in the provided search results, research on the microbial degradation of other organic pollutants suggests that enzymes like oxygenases, hydroxylases, dehydrogenases, and peroxidases play key roles in breaking down complex organic molecules mdpi.com. These enzymes can facilitate oxidation, reduction, and cleavage of chemical bonds, transforming pollutants into simpler compounds mdpi.com.

Further research is needed to identify the specific microbial communities and enzymatic pathways involved in the biotransformation of this compound in various environmental compartments.

Sorption and Desorption Kinetics of this compound in Varied Environmental Media

Sorption and desorption processes influence the distribution and mobility of this compound in the environment. Sorption refers to the partitioning of a chemical from the aqueous phase to solid phases like sediment, soil, or suspended particles, while desorption is the reverse process.

The affinity of organic contaminants, such as this compound, to immobile organic phases in environmental matrices is governed by their physicochemical properties, particularly their octanol-water partition coefficient (Kow) or organic carbon-water (B12546825) partition coefficient (Koc) acs.org. This compound is described as oil-soluble and insoluble in water wikipedia.organnmariegianni.com, suggesting a potential for it to sorb to organic matter in sediments and soils.

Studies have detected this compound in sediments, sometimes at elevated concentrations compared to the surrounding water researchgate.netacs.org. This indicates that partitioning to the solid phase is a relevant process in its environmental fate. The sorption of UV filters to microplastics has also been investigated, which could further influence their distribution and potential uptake by organisms noaa.gov.

Understanding the kinetics of sorption and desorption is important for predicting the transport and bioavailability of this compound in different environmental media. Factors such as the organic carbon content of the solid phase, pH, temperature, and the presence of other dissolved substances can influence these processes. While the provided results confirm the presence and potential for sorption of this compound in sediment, detailed quantitative data on its sorption and desorption kinetics across varied environmental media are not extensively available.

Adsorption to Sediments and Suspended Particulate Matter

Adsorption to sediments and suspended particulate matter (SPM) is a significant process influencing the fate of organic chemicals in aquatic environments nih.govwa.gov. SPM consists of solid organic and inorganic particles carried in the water column of various aquatic systems wa.gov. Adsorption to these particles can significantly influence the chemical and physical forms of substances and potentially reduce their environmental risk to organisms bioline.org.br.

For many organic chemicals, releases to aquatic environments can result in sorption to solid particles, some of which can settle out under non-turbulent flow conditions nih.gov. Sorption, the tendency of a chemical to physically interact with solids, is a key process impacting many environmental organic contaminants nih.gov. Studies have observed the accumulation of organic UV filters, including this compound, in sediments nih.gov.

While specific experimental data on this compound's adsorption to a wide range of sediments and SPM is limited in the provided search results, the general principles of organic chemical sorption to these matrices apply. The degree of sorption for many organic chemicals can be predicted based on the organic carbon content of the solid phase and the hydrophobicity of the chemical, as well as the soil adsorption coefficient nih.gov. This compound is insoluble in water and oil-soluble, suggesting a propensity for adsorption to organic-rich solid phases atamankimya.comatamanchemicals.com.

Influence of Organic Carbon Content and Mineralogy on Sorption

The organic carbon content and mineralogy of sediments and particulate matter play crucial roles in the sorption of organic compounds. Sorption of organic carbon onto minerals is a vital process for the interactions between organic carbon and minerals in soil and sediment, leading to the stabilization of organic carbon against degradation nih.govcopernicus.org. Minerals such as clay minerals (phyllosilicates), metal oxides, and metal hydroxides have a higher potential for organic carbon sorption based on their surface properties, such as surface area nih.gov.

The interaction between organic carbon and mineral surfaces is complex and can involve various mechanisms nih.gov. The presence and abundance of aluminum (Al) and iron (Fe) oxides, for instance, can decrease both desorption and mineralization rates of organic carbon copernicus.org. Crystalline Fe and Al oxides possess reactive surface sites for organic carbon adsorption and are considered more efficient in stabilizing organic carbon than some clay minerals mdpi.com. They are characterized by dense surface hydroxyl groups, micropores, and small mesopores that serve as adsorptive sites for the functional groups of organic matter mdpi.com.

The capacity of a soil or sediment to stabilize organic carbon depends on the combined effect of silicates and oxides, and this effect can vary significantly based on the quality and quantity of minerals and their resulting surface charge mdpi.com. For example, studies have shown that the interaction between goethite and kaolinite (B1170537) can increase the adsorption of dissolved organic carbon and enhance the binding strength between organic carbon and minerals researchgate.net.

While the provided results discuss the general influence of organic carbon and mineralogy on the sorption of organic matter, specific detailed research findings quantifying the precise influence of varying organic carbon content and mineralogy on this compound sorption were not extensively detailed. However, the principles suggest that environments with higher organic carbon content and reactive minerals are likely to exhibit greater this compound adsorption.

Volatilization and Atmospheric Lifetime Considerations for this compound

Volatilization is another process that can influence the environmental fate of this compound, particularly from water and moist soil surfaces. The Henry's Law constant is an indicator of the potential for volatilization from water nih.gov. This compound's Henry's Law constant suggests that volatilization from moist soil surfaces may occur nih.gov.

For volatilization from water surfaces, the process is expected to be attenuated by adsorption to suspended solids and sediment in the water column nih.gov. The estimated volatilization half-life from a model lake (1 meter deep, flowing 0.05 m/sec, wind velocity of 0.5 m/sec) is approximately 60 days nih.gov. However, if adsorption is considered, the estimated volatilization half-life from a model pond increases significantly to 6 years nih.gov.

In the atmosphere, this compound can react with atmospheric radicals, such as hydroxyl radicals, and ozone. The rate constant for the vapor-phase reaction of this compound with hydroxyl radicals has been estimated, corresponding to an atmospheric half-life of about 7.2 hours at a specific hydroxyl radical concentration nih.gov. The rate constant for the reaction with ozone has also been estimated, resulting in an atmospheric half-life of about 20 hours at a specific ozone concentration nih.gov. These relatively short atmospheric half-lives suggest that this compound is subject to degradation in the atmosphere.

Data on the atmospheric lifetime of this compound from the EPI System provides estimated half-lives for both cis and trans isomers based on reactions with hydroxyl radicals and ozone. thegoodscentscompany.com

Atmospheric Lifetime of this compound

| Reaction Partner | Isomer | Rate Constant (cm³/molecule-sec) | Estimated Half-Life (at specified concentration) |

| Hydroxyl Radicals | Trans | 54.3532 x 10⁻¹² | 2.361 hours (12-hr day; 1.5E6 OH/cm³) thegoodscentscompany.com |

| Hydroxyl Radicals | Cis | - | 2.483 hours (12-hr day; 1.5E6 OH/cm³) thegoodscentscompany.com |

| Ozone | Trans | 2.100000 x 10⁻¹⁷ | 13.097 hours (at 7E11 mol/cm³) thegoodscentscompany.com |

| Ozone | Cis | 1.050000 x 10⁻¹⁷ | 1.091 days (at 7E11 mol/cm³) thegoodscentscompany.com |

Formation and Persistence of this compound Transformation Products in the Environment

This compound can undergo transformation in the environment through various processes, including photodegradation and reactions with chemical oxidants like chlorine. This compound is known to be light sensitive and can undergo photodegradation, which decreases its effectiveness as a UV-B filter wikipedia.orgatamanchemicals.com. This degradation can lead to the formation of the Z-isomer from the E-isomer under light exposure wikipedia.org.

In chlorinated water, such as swimming pools, organic UV filters can react with chlorine to create transformation products sci-hub.se. Studies have shown that this compound can produce chlorine-substituted intermediates in swimming pools with hypochlorite (B82951) in aqueous solution wikipedia.org. These chlorination intermediates have demonstrated weak mutagenic effects on certain bacterial strains wikipedia.org.

There is also potential for toxicity associated with photochemical transformation products of parent molecules like this compound nih.gov. Research indicates that this compound can degrade into benzophenone (B1666685), a chemical identified as an endocrine disruptor and carcinogen si.edunoaa.gov.

Wastewater treatment processes may not effectively remove this compound, allowing it and its transformation products to enter aquatic environments medicalnewstoday.comsci-hub.se. The presence of UV filters, including this compound, has been detected in various water sources globally, and they are not easily removed by typical wastewater treatment techniques medicalnewstoday.comsci-hub.se. This suggests that transformation products formed during wastewater treatment or subsequent environmental processes may persist in the environment.

Studies have detected this compound in rivers, sediments, seas, and even drinking water, indicating its persistence and widespread distribution researchgate.net. The contamination of aquatic environments often occurs through the discharge of industrial effluents, domestic sewage, and recreational activities researchgate.net.

While the formation of benzophenone from this compound degradation has been noted si.edunoaa.gov, detailed information on the persistence and specific environmental behavior of other potential transformation products of this compound was not extensively covered in the provided search results. However, the general difficulty in removing UV filters from water suggests that their transformation products may also exhibit persistence in aquatic ecosystems.

Ecotoxicological Research on Octinoxate

Terrestrial Ecotoxicity of Octinoxate

Impact on Terrestrial Invertebrates (e.g., Earthworms)

Terrestrial invertebrates, such as earthworms, are crucial components of soil ecosystems and are often used as bioindicators for soil contamination due to their close contact with the soil and their role in soil health researchtrend.netresearchgate.netfruit-technology.rogamtostyrimai.lt. Earthworms can be exposed to contaminants through ingestion of soil and organic matter, as well as through dermal absorption fruit-technology.ro. While earthworms are recognized as valuable model organisms in soil ecotoxicology, there is a reported dearth of data specifically on the adverse effects of pesticides and soil contaminants on soil invertebrate fauna researchtrend.net. Studies have shown that earthworms like Eisenia fetida can accumulate organic contaminants from soil researchgate.net. Although specific detailed research findings on the direct impact of this compound on earthworms were not extensively found in the provided search results, the general principle of earthworm exposure and bioaccumulation of organic contaminants from soil suggests a potential pathway for this compound to affect these organisms if present in the soil environment researchgate.net. Research on other UV filters, such as octocrylene (B1203250), has evaluated their toxicity to Eisenia fetida, indicating the relevance of studying these compounds in terrestrial invertebrates researchgate.net.

Phytotoxicity and Uptake by Terrestrial Plants

Terrestrial plants can be exposed to environmental contaminants, including UV filters, through irrigation with contaminated water or uptake from soil. Studies have investigated the phytotoxicity of this compound and its potential uptake by plants. Research on cucumber plants (Cucumis sativus L.) irrigated with water containing this compound, along with other UV filters, demonstrated that it could significantly inhibit the aboveground growth of the plants researchgate.netnih.gov. This compound was found to decrease photosynthesis in cucumber plants by inhibiting the Calvin-Benson cycle researchgate.netnih.gov. This inhibition of photosynthesis, along with decreased respiration, can lead to the overproduction of reactive oxygen species (ROS) and lipid peroxidation, damaging plant cells and potentially reducing crop yields researchgate.netnih.gov.

A study comparing the toxicological effects of several UV filters on cucumber plants speculated that the order of plant damage was oxybenzone (B1678072) > avobenzone (B1665848) > this compound > octocrylene based on comprehensive evaluation researchgate.netnih.gov. This suggests that while this compound exhibits phytotoxicity, its impact might be less severe compared to some other commonly used UV filters.

Data on the uptake of this compound by terrestrial plants was not explicitly detailed in the provided search results, although the studies on phytotoxicity imply uptake is occurring for effects to be observed.

Avian and Mammalian Wildlife Exposure and Toxicological Endpoints Related to this compound

Wildlife, including avian and mammalian species, can be exposed to environmental contaminants like this compound through various routes, such as ingestion of contaminated food or water, inhalation, or dermal contact. Once exposed, these compounds can potentially accumulate in tissues and lead to toxicological effects.

Studies have indicated that UV filters, including this compound, can accumulate in the tissues of marine animals and move up the food chain, raising concerns about their impact on larger species downtoearth.org.in. This compound has been detected in various marine species, including fish and mollusks typology.com. The accumulation of organic UV filters in tissues, particularly in the liver, has been observed in fish typology.com. This accumulation can potentially lead to disruptions in reproductive functions and abnormal development of organs like the liver and brain in fish typology.com. While these findings are primarily related to aquatic exposure and bioaccumulation in marine organisms, they raise concerns about potential exposure and effects in avian and mammalian wildlife that consume contaminated aquatic or terrestrial prey.

Specific research detailing the direct exposure and toxicological endpoints of this compound in avian and mammalian wildlife was limited in the provided search results. However, general information on the effects of other environmental contaminants, such as pesticides, on birds and mammals highlights potential toxicological endpoints that could be relevant to this compound exposure, including changes in morphology, behavior, fecundity, and biochemical constituents researchtrend.netaloki.huimpactfactor.org. Some studies on mammals have indicated that exposure to certain UV filters can lead to increased liver and kidney weights, reduced immunity, and decreased fertility mailchimpsites.com. This compound is also suspected of being an endocrine disruptor in aquatic fauna loreal.com. Endocrine disruption can affect reproductive and developmental processes, which are critical for wildlife populations researchgate.net.

The potential for biomagnification, where the concentration of a substance increases in organisms at successively higher levels of a food chain, is a concern for lipophilic compounds like this compound reefrelief.org. If this compound biomagnifies, predators, including birds and mammals, could be exposed to higher concentrations than organisms at lower trophic levels, potentially increasing the risk of adverse effects.

Multi-Stressors and Mixture Toxicity of this compound with Other Environmental Contaminants

In the environment, organisms are often exposed to a complex mixture of contaminants and other environmental stressors simultaneously. These multi-stressor exposures can lead to combined effects that are different from the effects of individual stressors. The toxicity of a mixture can be additive, synergistic (where the combined effect is greater than the sum of individual effects), or antagonistic (where the combined effect is less than expected) nih.gov.

Limited data exist on the interacting effects of multiple UV filters or UV filters combined with other environmental stressors nih.gov. However, some studies on mixtures of UV filters have shown non-additive effects. For example, one study found reduced toxicity from a mixture of oxybenzone and this compound compared to what would be expected based on their individual toxicities in aquatic organisms nih.gov. Another study reported antagonistic effects of a mixture of oxybenzone and sulisobenzone (B1217978) on several aquatic species nih.gov. These findings suggest that the combined toxicity of this compound with other UV filters may not be simply additive and can vary depending on the specific mixture and test organism.

The interaction of this compound with other environmental contaminants, such as pesticides, heavy metals, or microplastics, is an area requiring further research. The presence of multiple stressors, including chemical pollution and climate change factors like increasing temperatures, can lead to cumulative and interacting impacts on organisms researchgate.netnih.gov. Studies on other chemical mixtures in indoor environments have shown that combined exposure to chemicals and biological agents can result in increased risk of adverse health effects, sometimes beyond additivity who.int. This highlights the importance of considering mixture toxicity when assessing the environmental risk of this compound.

Further research is needed to understand the complex interactions between this compound and other environmental contaminants and stressors and their combined effects on terrestrial and aquatic ecosystems nih.gov.

Data Tables

| Section | Organism Group | Observed Effects | Notes | Source |

| 4.2.2. Impact on Terrestrial Invertebrates (e.g., Earthworms) | Earthworms (Eisenia fetida) | Accumulation of organic contaminants from soil. Potential for adverse effects. | Earthworms are used as bioindicators; specific data on this compound's direct impact was limited. | researchgate.net, researchtrend.net, fruit-technology.ro, gamtostyrimai.lt, researchgate.net |

| 4.2.3. Phytotoxicity and Uptake by Terrestrial Plants | Terrestrial Plants (Cucumber) | Inhibition of aboveground growth, decreased photosynthesis (Calvin-Benson cycle). | Can lead to ROS production, lipid peroxidation, cell damage, reduced yields. Order of toxicity noted. | researchgate.net, nih.gov, researchgate.net |

| 4.3. Avian and Mammalian Wildlife Exposure and Toxicological Endpoints Related to this compound | Avian and Mammalian Wildlife | Potential for accumulation in tissues through the food chain. Potential endocrine disruption. | Concerns raised based on bioaccumulation in lower trophic levels. Direct studies were limited. | downtoearth.org.in, typology.com, mailchimpsites.com, researchgate.net, loreal.com, reefrelief.org |

| 4.4. Multi-Stressors and Mixture Toxicity of this compound with Other Environmental Contaminants | Various Organisms | Potential for non-additive effects in mixtures with other UV filters. | Limited data on interactions with other contaminant types and environmental stressors. | nih.gov, researchgate.net, who.int |

Mechanistic Toxicology of Octinoxate in Biological Systems

In Vitro Studies on Cellular Responses to Octinoxate Exposure

In vitro methodologies provide a foundational understanding of how this compound interacts with cellular components and initiates biological responses. These studies, utilizing isolated cells and specific molecular assays, have been instrumental in identifying the compound's potential to act as an endocrine disruptor and induce cellular stress.

Receptor Binding Assays: Estrogen Receptor Agonism/Antagonism

This compound has been identified as an endocrine disruptor that can mimic the effects of estrogen. safecosmetics.org Receptor binding assays and cell proliferation studies have demonstrated its estrogenic activity. In cells that grow in response to estrogen, this compound has been shown to increase cell proliferation, indicating its ability to act as an estrogen agonist. safecosmetics.org The U.S. Environmental Protection Agency's (EPA) ToxCast/Tox21 program, which utilizes high-throughput in vitro screening, has also evaluated this compound for its potential to interact with the estrogen receptor (ER). nih.gov These bioassays are part of a larger effort to screen chemicals for potential endocrine-disrupting activity. nih.govfrontiersin.org For instance, the Tox21_ERa_LUC_VM7_Agonist assay uses a human breast cancer cell line (VM7) that endogenously expresses estrogen receptors to measure the estrogen agonist activity of test compounds. nih.gov

| Assay Type | Cell Line | Endpoint Measured | Observed Effect of this compound |

|---|---|---|---|

| Cell Proliferation Assay | Estrogen-Responsive Cells | Increase in cell number | Increased cell proliferation safecosmetics.org |

| ToxCast/Tox21 ER Bioassays | Various (e.g., VM7) | Estrogen receptor (ER) activity | Identified as having ER activity nih.gov |

Androgen Receptor Interaction and Thyroid Hormone Pathway Perturbation

In addition to its estrogenic effects, this compound has been reported to possess antiandrogenic activity. safecosmetics.org This suggests that it can interfere with the normal functioning of androgens by blocking their receptors. Such interactions are a key concern for reproductive and developmental health. safecosmetics.org

Perturbation of the thyroid hormone pathway is another significant finding from in vitro studies. This compound has been shown to have the potential to act as a thyroid hormone disruptor. nih.govresearchgate.net While some in vitro analyses indicate that this compound does not directly exhibit (anti-)thyroid activity via the thyroid hormone receptor beta (THRβ) or act as a transthyretin ligand, other studies suggest it can interfere with thyroid hormone regulation through different mechanisms. nih.govresearchgate.net For example, studies in zebrafish larvae have shown that this compound exposure can lead to a decrease in thyroxine (T4) levels and affect the transcription of genes involved in the hypothalamus-pituitary-thyroid (HPT) axis. researchgate.netresearchgate.net Specifically, upregulation of genes such as tshβ (thyroid-stimulating hormone beta) and tshr (thyroid-stimulating hormone receptor) has been observed, potentially as a compensatory response to lower thyroid hormone levels. researchgate.net Furthermore, this compound has been found to inhibit the activity of thyroid peroxidase (tpo), an essential enzyme in thyroid hormone synthesis. researchgate.net

| Pathway | In Vitro Model | Key Finding | Reference Gene/Protein |

|---|---|---|---|

| Androgen Receptor Signaling | Not specified in detail | Exhibits antiandrogenic activity safecosmetics.org | Androgen Receptor (AR) |

| Thyroid Hormone Pathway | Zebrafish Larvae | Decreased T4 levels; altered gene transcription researchgate.netresearchgate.net | tshβ, tshr, tpo researchgate.net |

| Thyroid Hormone Pathway | In vitro receptor/ligand assays | No direct activity via THRβ or as a transthyretin ligand nih.govresearchgate.net | THRβ, Transthyretin |

Oxidative Stress Induction and Antioxidant Response Modulation

A key mechanism of this compound-induced cellular damage is the generation of reactive oxygen species (ROS). researchgate.netewg.org The production of excess ROS can overwhelm the cell's antioxidant defense systems, leading to oxidative stress. This state of imbalance can cause damage to cellular components, including lipids, proteins, and DNA, and interfere with normal cellular signaling pathways. researchgate.netewg.orgnih.gov Studies on marine microalgae have shown that this compound is a potent photo-toxicant, with its toxic effects being more pronounced upon exposure to light. researchgate.net This exposure leads to the excessive generation of ROS, which disrupts cellular metabolism and impairs growth. researchgate.net The production of ROS is a recognized mechanism through which various organic UV filters can exert their toxic effects. researchgate.net

Cytotoxicity and Apoptosis Pathways

The induction of oxidative stress by this compound is closely linked to cytotoxicity and the activation of apoptotic pathways. mdpi.com Apoptosis, or programmed cell death, is a critical process for removing damaged or unnecessary cells. mdpi.comresearchgate.net The overproduction of ROS can trigger both intrinsic and extrinsic apoptotic pathways. nih.govnih.gov While specific studies detailing the complete apoptotic cascade initiated by this compound in mammalian cells are not extensively detailed in the provided context, the fundamental role of ROS in initiating apoptosis is well-established. nih.gov This process often involves the activation of caspase proteins, which are central executioners of apoptosis, leading to the orderly dismantling of the cell. nih.gov The cellular damage resulting from oxidative stress, if not repaired, can ultimately lead to cell death. ewg.org

In Vivo Mammalian Toxicology Research

In vivo studies using mammalian models, particularly rodents, are crucial for understanding the systemic effects of this compound and how its interactions at the cellular level translate to organism-wide physiological changes. These studies are essential for assessing the potential for endocrine disruption. nih.gov

Endocrine Disruption Pathways in Rodent Models

Rodent models have provided significant evidence of this compound's endocrine-disrupting capabilities. medicalnewstoday.com Animal studies have reported estrogenic effects, disruption of thyroid hormone function, and alterations in brain signaling following exposure to this compound. ewg.org

Research has demonstrated that this compound exposure can lead to adverse effects on the reproductive systems of offspring. safecosmetics.org In female offspring, exposure has been associated with significantly lower levels of key reproductive hormones such as estradiol (B170435) and progesterone (B1679170). safecosmetics.org In males, a reduction in sperm count has been observed across various dose levels. safecosmetics.org Furthermore, studies have indicated that this compound can decrease serum levels of thyroid hormones in rats. researchgate.net These findings from in vivo rodent studies corroborate the in vitro evidence, highlighting the potential for this compound to interfere with endocrine signaling pathways that are vital for normal development and reproduction.

| Animal Model | Observed Endocrine Effect | Specific Finding |

|---|---|---|

| Rodents | Estrogenic Effects | Alterations in reproductive systems of female offspring safecosmetics.org |

| Rodents | Hormonal Level Changes | Significantly lowered estradiol and progesterone levels in females safecosmetics.org |

| Rodents | Reproductive Toxicity (Male) | Reduction in sperm count safecosmetics.org |

| Rats | Thyroid Hormone Disruption | Decrease in serum thyroid hormone levels researchgate.net |

Developmental and Reproductive Toxicity Studies

This compound has been the subject of numerous studies to assess its potential for developmental and reproductive toxicity, with research yielding a range of findings. Investigations in animal models have explored the effects of this compound on reproductive organs, hormonal balance, and developmental milestones.

Several studies have indicated that this compound may possess antiandrogenic properties, which could have implications for the development of reproductive organs in both male and female fetuses exposed in utero. ewg.orgsafecosmetics.org Furthermore, some research has demonstrated that exposure to this compound can lead to alterations in the weight and structure of reproductive organs in male and female rats. safecosmetics.org In male rats, a reduction in sperm count has been observed at various dose levels. safecosmetics.org For female offspring, exposure has been linked to significantly lower levels of the hormones estradiol and progesterone, which are crucial for fertility and pregnancy maintenance. safecosmetics.org

A comprehensive modified one-generation study in Sprague Dawley rats, however, found no evidence of reproductive toxicity. tga.gov.au In this study, mating and littering were not significantly affected by exposure to this compound. tga.gov.au The same study reported "equivocal evidence" of developmental toxicity, which was based on observed postnatal effects on body weight that showed some recovery, as well as delays in the age of vaginal opening and balanopreputial separation. tga.gov.au These developmental delays may have been influenced by the transient effects on body weight. tga.gov.au

The following table summarizes key findings from selected developmental and reproductive toxicity studies on this compound.

Table 1: Summary of Findings from Developmental and Reproductive Toxicity Studies of this compound

| Study Type | Animal Model | Key Findings | Citation |

|---|---|---|---|

| Modified One-Generation Study | Sprague Dawley Rats | No evidence of reproductive toxicity; Equivocal evidence of developmental toxicity (postnatal body weight effects, delayed sexual maturation). | tga.gov.au |

| Various in vivo studies | Rats | Exhibits antiandrogenic activity; Alters weight and structure of reproductive organs; Reduces sperm count in males; Lowers estradiol and progesterone in female offspring. | ewg.orgsafecosmetics.org |

Immunomodulatory Effects of this compound

The potential for this compound to modulate the immune system has been an area of scientific inquiry. The available evidence suggests that this compound may have a "LOW_MODERATE" concern for allergies and immunotoxicity. ewg.org Some human case studies have reported equivocal photoallergic or allergenic effects, indicating that in some individuals, an allergic reaction may occur upon skin exposure to this compound, particularly in the presence of sunlight.

More recent in vitro research has begun to explore the cellular mechanisms that may underlie these potential immunomodulatory effects. One study investigating the effects of several organic UV filters on human macrophages found that this compound exposure significantly increased the production of various inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). researchgate.net The study also suggested that this compound may enhance the activities of the p38 MAPK and NF-κB signaling pathways, which are known to play a role in regulating immune and inflammatory responses. researchgate.net

While these findings suggest a potential for this compound to influence immune responses at a cellular level, further research is needed to fully understand the implications of these immunomodulatory effects in the context of human health.

Neurotoxicity and Behavioral Endpoint Assessments

In vitro studies using rat cells have indicated that at very high concentrations, this compound may alter the release of important neurotransmitters. nih.gov Specifically, these studies observed a decrease in the levels of the excitatory neurotransmitters aspartate and glutamate (B1630785). nih.gov It is important to note that the doses used in these cell-based studies were significantly higher than those typically encountered by humans through the use of products containing this compound. nih.gov

A review of the neurotoxic effects of organic UV filters noted that this compound exposure in animal models has been associated with decreased motor activity in female offspring and increased spatial learning in male offspring. nih.gov The same review also mentioned that this compound may lead to a decreased hypothalamic release of gonadotropin-releasing hormone (GnRH), increased gamma-aminobutyric acid (GABA) release, and decreased glutamate production in males, while in females, it was associated with decreased aspartate and glutamate production. nih.gov

Currently, there is a lack of comprehensive in vivo studies specifically designed to assess a wide range of behavioral endpoints and cognitive functions following this compound exposure. Further research is needed to fully elucidate the potential for this compound to affect the nervous system and behavior.

Genotoxicity and Carcinogenicity Assessments

The genotoxic and carcinogenic potential of this compound has been evaluated through a variety of in vitro and in vivo assays. The weight of evidence from these studies suggests that this compound is not genotoxic. nih.gov It has been found to be neither mutagenic nor clastogenic in standard genotoxicity tests. nih.gov

Concerns have been raised by some sources regarding the potential for genotoxicity when this compound is exposed to UV radiation, suggesting that the compound could become more reactive and potentially cause DNA damage under these conditions. patsnap.com However, the real-world significance of these findings for human health is currently unclear. patsnap.com

In terms of carcinogenicity, a mode of action analysis has concluded that there is no evidence of biologically relevant carcinogenic modes of action for this compound. nih.gov This approach evaluates the biological pathways by which a chemical might cause cancer and has found no indication that this compound operates through such a mechanism. nih.gov As of a 2025 report, specific long-term carcinogenicity bioassays for this compound were not available. researchgate.net

The following table provides a summary of the results from various genotoxicity assays conducted on this compound.

Table 2: Summary of Genotoxicity Assessment of this compound

| Assay Type | Test System | Result | Citation |

|---|---|---|---|

| In vitro genotoxicity | Various | Generally negative | nih.gov |

| In vivo genotoxicity | Various | Generally negative | nih.gov |

| Mutagenicity (Ames test) | Salmonella typhimurium | Negative | frontiersin.org |

| Clastogenicity | Mammalian cells | Negative | nih.gov |

Toxicokinetic and Toxicodynamic Considerations for this compound

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in humans have demonstrated that this compound can be absorbed through the skin and enter the systemic circulation. safecosmetics.org Following topical application, this compound has been detected in human urine, blood, and breast milk, indicating its distribution throughout the body. safecosmetics.org

In a clinical trial involving the application of sunscreen formulations containing this compound, the maximum plasma concentrations (Cmax) were measured. For a nonaerosol spray and a pump spray containing this compound, the geometric mean Cmax values were 7.9 ng/mL and 5.2 ng/mL, respectively. nih.gov Another study reported a maximum plasma concentration of 7 ng/mL in female participants who applied a cream containing 10% this compound. nih.gov These findings confirm that this compound is systemically available after dermal application.

The distribution of this compound is influenced by its lipophilic nature, meaning it is fat-soluble. safecosmetics.org This property may contribute to its presence in breast milk. The excretion of this compound and its metabolites is expected to occur through urine and feces, as is common for many xenobiotics.

Biotransformation Enzymes and Metabolite Profiling

Once absorbed, this compound undergoes biotransformation in the body. It can be metabolized by hepatic enzymes and by lipases present in the stratum corneum, the outermost layer of the skin. safecosmetics.org In the blood, this compound can be hydrolyzed by plasma esterases. nih.gov

The primary metabolic pathway for this compound is the cleavage of its ester bond, which results in the formation of 4-methoxycinnamic acid and 2-ethylhexanol. The biotransformation of xenobiotics typically involves two phases of enzymatic reactions. Phase I reactions, such as oxidation, reduction, and hydrolysis, are often catalyzed by cytochrome P450 (CYP) enzymes. Phase II reactions involve the conjugation of the parent compound or its metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. The specific CYP isozymes and other enzymes involved in the complete metabolic pathway of this compound have not been fully elucidated.

The identification of metabolites is a critical aspect of understanding the biotransformation of a compound. For this compound, 4-methoxycinnamic acid has been identified as a major metabolite. Further research utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS) would be necessary to create a comprehensive profile of all this compound metabolites in humans.

Human Exposure and Biomonitoring of Octinoxate

Dermal Absorption and Systemic Uptake of Octinoxate

The primary route of human exposure to this compound is through dermal absorption from topical application of products such as sunscreens, lotions, and lip balms. nih.govperfectimage.com Studies have demonstrated that this compound can penetrate the skin and enter the systemic circulation. ewg.org

In vitro studies using human epidermal membranes have shown that detectable amounts of this compound are present in both the stratum corneum and the viable epidermis following topical application. Research has indicated that this compound is readily absorbed into the skin and this absorption continues even after the initial application. ewg.org

Clinical trials have quantified the extent of systemic absorption. A study by the U.S. Food and Drug Administration (FDA) found that after a single application of sunscreen containing this compound, it was detected in blood samples at levels significantly above the agency's safety threshold of 0.5 nanograms per milliliter (ng/mL). ewg.org Another study involving the application of a cream with 10% this compound resulted in a maximum plasma concentration of 7 ng/mL. nih.gov

The following table summarizes findings from a clinical trial on the maximum plasma concentrations (Cmax) of this compound after application of different sunscreen formulations.

Maximum Plasma Concentrations of this compound by Sunscreen Formulation

| Sunscreen Formulation | Maximum Plasma Concentration (Cmax) (ng/mL) | Coefficient of Variation (CV, %) |